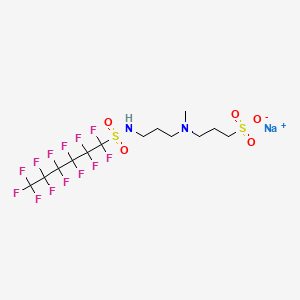

Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate

Description

Chemical Classification as Fluorinated Sulfamido Amphoteric Surfactant

This compound belongs to the fluorinated sulfamido amphoteric surfactant class, characterized by dual ionic functionality (cationic and anionic groups) and fluorocarbon chains. Its molecular structure includes:

- A tridecafluorohexyl group ($$ \text{C}6\text{F}{13} $$) as the hydrophobic tail.

- A sulfonamide linkage ($$ \text{SO}_2\text{NH} $$) bridging the fluorocarbon chain to a propylamino spacer.

- A propanesulphonate group ($$ \text{CH}2\text{CH}2\text{CH}2\text{SO}3^- \text{Na}^+ $$) as the hydrophilic head.

This amphoteric nature enables compatibility with both acidic and alkaline formulations, as demonstrated in solvent-borne and water-borne coatings. The compound reduces surface tension to ~32 mN/m at 0.001% concentration in aqueous systems, outperforming hydrocarbon surfactants in challenging environments.

Structural Relationship to Perfluoroalkyl Substances (PFAS)

The compound is a perfluoroalkyl substance (PFAS) due to its $$ \text{C}6\text{F}{13} $$ chain, which meets the OECD definition of PFAS as fluorinated substances containing at least one fully fluorinated methyl or methylene group. Its structure aligns with the sulfonamide subgroup of PFAS, which includes legacy compounds like perfluorooctanesulfonamide (PFOSA).

Notable structural parallels include:

- Perfluoroalkyl sulfonamides : Shared $$ \text{R}\text{F}\text{SO}2\text{NH} $$ motif, where $$ \text{R}\text{F} = \text{C}6\text{F}_{13} $$.

- Electrochemical stability : The strong $$ \text{C-F} $$ bonds ($$ \sim 485 \, \text{kJ/mol} $$) confer resistance to thermal and chemical degradation.

- Polymer compatibility : The amphoteric design allows integration into fluoropolymer matrices without phase separation.

Unlike long-chain PFAS (e.g., $$ \text{C}8 $$), the $$ \text{C}6 $$ chain may reduce bioaccumulation potential, though this remains under study.

Historical Development of Tridecafluorohexyl-Containing Surfactants

The synthesis of tridecafluorohexyl-based surfactants emerged in the early 21st century as industries sought alternatives to long-chain PFAS. Key milestones include:

- 2010 : Patent filings for fluorinated amphoteric surfactants disclosed synthetic routes using $$ \text{C}6\text{F}{13}\text{SO}_2\text{F} $$ as a precursor, with amine-functionalized intermediates.

- 2020s : Commercial adoption in niche applications, such as floor coatings and industrial cleaners, where hydrocarbon surfactants failed under extreme conditions.

- 2025 : OECD reports highlighted $$ \text{C}6 $$-based PFAS as "lower concern" alternatives to $$ \text{C}8/\text{C}_7 $$ compounds, accelerating regulatory acceptance.

Industrial synthesis typically involves:

- Fluoroalkylation : Reaction of perfluorohexylsulfonyl fluoride with propylenediamine.

- Sulfonation : Introduction of the propanesulphonate group via propane sultone.

- Neutralization : Sodium hydroxide treatment to yield the final amphoteric product.

The compound’s evolution reflects broader trends in PFAS risk management, balancing performance needs with environmental considerations.

Properties

CAS No. |

80621-17-6 |

|---|---|

Molecular Formula |

C13H16F13N2NaO5S2 |

Molecular Weight |

614.4 g/mol |

IUPAC Name |

sodium;3-[methyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]amino]propane-1-sulfonate |

InChI |

InChI=1S/C13H17F13N2O5S2.Na/c1-28(6-3-7-34(29,30)31)5-2-4-27-35(32,33)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24;/h27H,2-7H2,1H3,(H,29,30,31);/q;+1/p-1 |

InChI Key |

IPXGZIINYLGNBN-UHFFFAOYSA-M |

Canonical SMILES |

CN(CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Mercapto Propylsulphonate Intermediate

A key intermediate in the synthesis is 3-mercapto propylsulphonate, which can be prepared by:

- Reacting sodium methoxide dissolved in an organic solvent (such as alcohols, ethers, esters, or alkanes) with hydrogen sulfide gas at 10–40 °C to generate high-purity sodium sulfhydrate (purity ~99%).

- Subsequently, propane sultone is added to the sodium sulfhydrate solution at 10–40 °C, followed by warming to 50–60 °C for 1 hour, then cooling to 15–35 °C to precipitate 3-mercapto propylsulphonate sodium salt.

- This method yields a product with purity ≥95% and yield ≥90%, with minimal side reactions and solvent recovery possible, making it environmentally favorable.

Introduction of the Tridecafluorohexyl Sulphonyl Group

- The tridecafluorohexyl sulphonyl moiety is introduced by reacting the appropriate amine intermediate with tridecafluorohexyl sulfonyl chloride or a related sulphonylating agent.

- This step requires careful control of reaction conditions such as temperature and solvent to ensure selective sulphonylation without degradation of the fluorinated chain.

- The reaction is typically carried out in polar aprotic solvents under inert atmosphere to prevent hydrolysis or side reactions.

Formation of the Final Sodium Salt

- The final step involves methylation of the amino group and subsequent reaction with propane sultone to form the propanesulphonate group.

- The compound is then neutralized with sodium hydroxide or sodium methoxide to yield the sodium salt form.

- Purification is achieved by filtration and recrystallization or solvent extraction to obtain the final product with high purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent Type | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium sulfhydrate formation | Sodium methoxide + H2S | 10–40 | Alcohols, ethers, esters, alkanes | >90 | ~99 |

| 3-Mercapto propylsulphonate formation | Sodium sulfhydrate + propane sultone | 10–60 (stepwise) | Same as above | >90 | ≥95 |

| Sulphonylation | Amine intermediate + tridecafluorohexyl sulfonyl chloride | 0–40 | Polar aprotic solvents | Variable | High |

| Methylation and sulphonation | Methylating agent + propane sultone + neutralization | Ambient to 50 | Polar solvents | High | High |

Analytical Verification

- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of intermediates and final product.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be used to monitor reaction progress and purity.

- Elemental analysis confirms the incorporation of fluorine and sulfur atoms consistent with the target compound.

Research Findings and Notes

- The use of high-purity sodium sulfhydrate generated in situ from sodium methoxide and hydrogen sulfide in organic solvents significantly improves the purity and yield of sulphonate intermediates compared to traditional aqueous methods.

- The fluorinated sulphonylation step requires stringent moisture control to prevent hydrolysis of the sulfonyl chloride reagent.

- The final sodium salt form enhances water solubility, critical for the compound’s application as a fluorinated surfactant.

- Environmental considerations include solvent recovery and minimizing side products, which are addressed by the described synthetic route.

This detailed preparation method ensures the production of Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate with high purity and yield, suitable for research and industrial applications involving fluorinated surfactants.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonamide group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to induce hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce smaller fragments of the original compound .

Scientific Research Applications

Biological Membrane Interactions

Research indicates that sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate can interact with biological membranes due to its amphiphilic characteristics. The perfluorinated segment may enhance membrane permeability or alter membrane dynamics, making it useful in drug delivery systems and membrane studies.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Its unique structure allows it to disrupt microbial cell membranes, which could lead to the development of new antimicrobial agents. Studies suggest that compounds with similar structures can exhibit significant activity against various pathogens .

Environmental Science

Due to its perfluorinated nature, this compound is studied for its environmental impact and behavior in ecosystems. Its stability raises concerns regarding bioaccumulation and persistence in the environment, prompting research into its fate and transport in aquatic systems .

Surface Activity

This compound exhibits surfactant properties, making it valuable in formulations requiring surface tension reduction. It can be applied in the formulation of emulsions, foams, or dispersions in cosmetic and pharmaceutical products, enhancing product stability and performance .

Case Studies

Mechanism of Action

The mechanism of action of Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The fluorinated groups contribute to its stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Sulphonamides and Sulphonates

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorinated Chain Length: The C₆F₁₃ chain in the target compound is shorter than C₈F₁₇ derivatives (e.g., perfluorooctyl sulphonate in firefighting agents).

- Amine Substituents: The methyl-propyl tertiary amine in the target compound contrasts with quaternary ammonium (trimethylammonio) or zwitterionic (dimethyloxidoamino) groups in analogs. These differences influence solubility and ionic strength; quaternary ammonium derivatives exhibit higher polarity .

- Terminal Group : Sulphonate groups enhance water solubility compared to acetates or sulphonamides, favoring use in aqueous formulations .

Biological Activity

Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate, commonly referred to as a perfluoroalkyl substance (PFAS), is characterized by its unique amphiphilic structure, which includes a long-chain perfluorinated alkyl group and multiple amino functionalities. Its molecular formula is , and it has a molecular weight of approximately 614.4 g/mol .

Chemical Structure and Properties

The compound's structure contributes to its biological activity, particularly its interaction with biological membranes. The presence of the sulfonate group enhances its solubility in water, while the perfluorinated tail provides hydrophobic characteristics, making it an effective surfactant. This dual nature allows for potential applications in various fields, including biomedicine and environmental science.

Biological Activity

Research indicates that this compound exhibits notable biological activity due to its amphiphilic properties. Key findings include:

- Membrane Interaction : The compound can disrupt lipid bilayers, affecting cell membrane integrity and potentially leading to altered cellular functions .

- Toxicological Effects : Studies have shown that PFAS compounds can accumulate in biological systems, leading to various health concerns. Specific studies have linked exposure to PFAS with adverse effects on the liver, thyroid function, and immune response .

- Environmental Persistence : this compound is resistant to degradation, raising concerns about its long-term environmental impact and bioaccumulation in food chains .

Case Studies

- Cell Viability Assays : In vitro studies using human cell lines demonstrated that exposure to this compound resulted in decreased cell viability at higher concentrations. This suggests a dose-dependent cytotoxic effect that warrants further investigation .

- Animal Studies : Research involving animal models has indicated potential reproductive and developmental toxicity associated with prolonged exposure to PFAS compounds. These studies highlight the need for regulatory scrutiny regarding the use of such substances in consumer products .

Comparative Analysis with Other PFAS Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other well-known PFAS compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sodium Perfluorooctanesulfonate | Eight-carbon chain | Widely studied for environmental persistence |

| Sodium Perfluorobutanesulfonate | Four-carbon chain | Less hydrophobic than tridecafluorohexyl variant |

| Sodium 1-Octanesulfonamide | Octane chain | Exhibits different biological activity profile |

| Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino) | Long fluorinated chain; complex amino structure | Enhanced surfactant properties compared to shorter-chain analogs |

Q & A

Q. What are the recommended synthetic routes for Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or polymerization of fluorinated acrylate precursors. Key steps include:

- Step 1 : Reacting tridecafluorohexylsulfonyl chloride with 3-aminopropylmethylamine to form the sulfonamide intermediate.

- Step 2 : Quaternization with propane sultone to introduce the sulfonate group, followed by sodium ion exchange.

- Step 3 : Purification via recrystallization in ethanol/water mixtures to remove unreacted fluorinated residues .

- Validation : Monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation and ensure complete sulfonamide formation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the presence of methylamino, propyl, and sulfonate groups (e.g., δ 2.8–3.2 ppm for sulfonate protons).

- FT-IR : Look for S=O stretching vibrations at 1150–1250 cm⁻¹ and sulfonate S-O bonds at 1020–1080 cm⁻¹.

- ESI-MS : Verify molecular ion peaks ([M-Na]⁻) and isotopic patterns consistent with fluorine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Contradictions arise due to the amphiphilic nature of perfluorinated sulfonates. To address this:

- Step 1 : Perform systematic solubility tests in binary solvent systems (e.g., water/THF, DMSO/hexane) to map polarity-dependent behavior.

- Step 2 : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility at critical concentrations.

- Step 3 : Compare with structurally analogous compounds (e.g., perfluorooctanesulfonates) to identify trends in fluorocarbon chain length vs. solubility .

Q. What experimental strategies are effective for assessing the environmental persistence of this compound?

- Methodological Answer : Apply OECD guidelines for environmental testing:

- OECD 301B (Ready Biodegradability) : Use activated sludge inoculum to measure CO₂ evolution over 28 days. Low biodegradation (<20%) indicates persistence.

- OECD 105 (Water Solubility) : Determine partitioning coefficients (log Kow) to predict bioaccumulation potential.

- Advanced Analysis : Employ high-resolution mass spectrometry (HRMS) to detect degradation byproducts, such as shorter-chain perfluoroalkyl acids, in simulated environmental conditions .

Q. How can researchers optimize the compound’s stability in aqueous buffers for biomedical applications?

- Methodological Answer : Stability challenges stem from hydrolysis of sulfonate groups. Mitigation strategies include:

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of carbonate buffers to minimize nucleophilic attack.

- Temperature Control : Store solutions at 4°C to reduce degradation rates; validate stability via HPLC-UV at 254 nm over 72 hours.

- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.